molecular formula C11H12N2OS B2490945 2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine CAS No. 2198913-26-5

2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine

Cat. No.: B2490945
CAS No.: 2198913-26-5
M. Wt: 220.29
InChI Key: NRKSKJROFXPQQU-UHFFFAOYSA-N
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Description

2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine ( 2198913-26-5) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C11H12N2OS and a molecular weight of 220.29 g/mol, this compound is a pyrimidine derivative functionalized with a methylthiophene moiety . This structural class of compounds, which combines heterocyclic aromatic rings like pyrimidine and thiophene, is of significant interest in medicinal chemistry and drug discovery. Trisubstituted heteroaromatic compounds, particularly those based on pyrazine and pyrimidine scaffolds, have been identified as potent, allosteric inhibitors of the highly conserved NS2B-NS3 protease in Flaviviruses, such as Zika, dengue, and West Nile virus . These inhibitors represent novel pharmacological leads for the development of broad-spectrum antiviral agents . The specific molecular structure of this compound, featuring a (3-methylthiophen-2-yl)methoxy group at the 4-position of a 2-methylpyrimidine ring, makes it a valuable building block for constructing compound libraries for biological screening. It is also a key intermediate in the synthesis of more complex molecules for structure-activity relationship (SAR) studies . Calculated properties include a topological polar surface area of 63.2 Ų and an estimated XLogP of 2.5, providing insight into its potential physicochemical behavior . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-4-6-15-10(8)7-14-11-3-5-12-9(2)13-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKSKJROFXPQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)COC2=NC(=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine can be synthesized by various methods. One common synthetic route involves the reaction between 2-methyl-4-chloropyrimidine and 3-methylthiophene in the presence of a base such as potassium carbonate. Another method involves the reaction between 2-chloropyrimidine-4-carbaldehyde and 3-methylthiophene-2-carbaldehyde in the presence of catalytic amounts of sodium methoxide (NaOMe). These reactions typically occur under controlled conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine undergoes various chemical reactions, including:

    Oxidation: When exposed to air or light, the compound may undergo oxidation, leading to changes in its physical and chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or thiophene rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Reduction: The compound can also undergo reduction reactions, where the double bonds in the pyrimidine or thiophene rings are reduced to single bonds.

Scientific Research Applications

Overview

2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine is an organic compound with the molecular formula C11H12N2OS. This pyrimidine derivative features a methoxy group and a methylthiophene group, making it a versatile compound in various scientific research fields. Its applications span chemistry, biology, medicine, and material science.

Chemistry

The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to modify it for creating derivatives with specific properties, enhancing its utility in organic synthesis.

Biology

Research has indicated that this compound possesses significant biological properties that are being explored for potential therapeutic applications. Specifically, studies have focused on its anti-inflammatory and anticonvulsant activities:

  • Anti-inflammatory Activity : Novel derivatives of pyrimidine have shown promising anti-inflammatory effects in animal models, indicating that modifications to the core structure can enhance therapeutic efficacy .
  • Anticonvulsant Activity : Compounds derived from similar structures have demonstrated protective effects against seizures in preclinical models, suggesting potential for treating epilepsy .

Medicine

The compound is under investigation as a lead molecule for drug development. Its structural features may contribute to the design of new pharmaceuticals targeting various diseases, including cancer and neurological disorders. For instance, derivatives of pyrimidine compounds have been linked to significant anti-tumor activity against breast cancer cell lines .

Material Science

In material science, this compound is utilized in developing new materials with specialized properties:

  • Organic Semiconductors : The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Corrosion Inhibitors : Its chemical structure can also be leveraged to create materials that protect against corrosion in various industrial applications.

Case Study 1: Anti-inflammatory Potential

A study evaluated several pyrimidine derivatives' effects on carrageenan-induced paw edema in rats. The results indicated that certain modifications to the pyrimidine structure led to significant reductions in inflammation compared to standard treatments like indomethacin .

CompoundPost-treatment 3h (%)Post-treatment 6h (%)
Compound A26.634.4
Compound B17.230.0
Compound C24.234.2

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed that specific thienopyrimidine derivatives exhibited notable cytotoxicity, with IC50 values indicating their potential as anticancer agents . The most effective compounds were further analyzed for their selectivity and mechanism of action.

CompoundIC50 (μg/mL)Selectivity Index
Compound D13.42High
Compound E28.89Moderate

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methylthiophene groups allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or antimicrobial activity .

Comparison with Similar Compounds

2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine can be compared with other similar compounds, such as:

    2-Methyl-4-chloropyrimidine: This compound is a precursor in the synthesis of this compound and shares a similar pyrimidine core structure.

    3-Methylthiophene: This compound is another precursor and shares the thiophene ring structure.

    Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene have similar thiophene rings and are used in various applications, including anticancer and anti-atherosclerotic agents.

The uniqueness of this compound lies in its combination of the pyrimidine and thiophene rings, which imparts distinct chemical and biological properties.

Biological Activity

2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine is a pyrimidine derivative characterized by its unique structure, which includes a methoxy group and a methylthiophene group. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, synthesizing data from multiple studies to provide a comprehensive overview.

The molecular formula of this compound is C11H12N2OS. The presence of functional groups such as methoxy and methylthiophene significantly influences its biochemical interactions and pharmacokinetics.

The biological activity of this compound can be attributed to its interaction with various enzymes and receptors:

  • Target Enzymes : The compound may inhibit or enhance the activity of specific enzymes involved in metabolic pathways.
  • Biochemical Pathways : It is involved in critical cellular processes such as DNA replication, transcription, and translation, owing to its pyrimidine structure.

Pharmacokinetics

The solubility and absorption characteristics of this compound are influenced by the methyl and methoxy groups. These modifications can enhance the compound's bioavailability and therapeutic efficacy.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In studies examining the anti-inflammatory potential of pyrimidine derivatives, this compound was found to inhibit pro-inflammatory cytokines in cell cultures. This effect was measured using ELISA assays, which showed a reduction in TNF-alpha and IL-6 levels following treatment with the compound.

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound reveal promising results. In vitro assays using cancer cell lines demonstrated that this compound can induce apoptosis in human cancer cells, particularly breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .
  • Anti-inflammatory Research : Another research project focused on the anti-inflammatory properties of this compound revealed its potential to modulate immune responses in vitro, suggesting applications in treating inflammatory diseases .
  • Anticancer Investigation : A study assessing the anticancer effects highlighted that this compound led to significant reductions in cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent .

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